molecular formula C9H8ClN3O2 B13666960 Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B13666960
M. Wt: 225.63 g/mol
InChI Key: CQBKWZAHXOGNKV-UHFFFAOYSA-N
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Description

Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core. Its structure includes a chlorine atom at position 6, a methyl group at position 3, and a methyl ester at position 7.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-5-11-12-8-3-6(9(14)15-2)7(10)4-13(5)8/h3-4H,1-2H3

InChI Key

CQBKWZAHXOGNKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C(=C2)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Cyclization to Form the Triazole Ring

The core step in the preparation of Methyl 6-Chloro-3-methyl-triazolo[4,3-a]pyridine-7-carboxylate is the formation of the fused triazole ring on the pyridine scaffold. This is generally achieved by cyclization reactions involving hydrazine derivatives and nitrile or carboxylic acid precursors.

  • Starting Materials: Commercially available chloropyridine carboxylic acid derivatives (e.g., 2-chloropyridine-3-carboxylic acid) serve as the pyridine core precursor.

  • Hydrazinolysis: Treatment of these chloropyridine derivatives with hydrazine hydrate induces ring closure via nucleophilic attack and cyclization to form the triazole ring fused at the 4,3-a position of the pyridine.

  • Reaction Conditions: Typically performed under reflux in suitable solvents such as ethanol or butanol, under inert atmosphere (argon) to prevent oxidation.

  • Example: A method reported involves refluxing 2-chloropyridine-3-carboxylic acid with excess hydrazine hydrate, facilitating the formation of the triazolopyridine intermediate.

Introduction of the Methyl Ester Group (Esterification)

Following ring formation, the methyl ester group at position 7 is introduced through esterification of the corresponding carboxylic acid intermediate.

  • Reagents: Methanol is used as the alcohol component, often in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

  • Mechanism: The carboxylic acid group reacts with methanol under acidic conditions to form the methyl ester via nucleophilic acyl substitution.

  • Conditions: The reaction is typically conducted under reflux to drive the equilibrium toward ester formation.

  • Purification: The esterified product is purified by standard methods such as recrystallization or column chromatography to ensure high purity and yield.

Methylation at the 3-Position

The methyl group at position 3 is introduced either by starting with a methyl-substituted precursor or by alkylation after ring formation.

  • Direct Methylation: Alkylation of the triazolopyridine intermediate with methyl iodide or methyl sulfate in the presence of a base can install the methyl group at the nitrogen or carbon atom as required.

  • Alternative Routes: Using methyl-substituted chloropyridine derivatives as starting materials simplifies this step by preserving the methyl group throughout the synthesis.

Industrial and Advanced Synthesis Considerations

  • Continuous Flow Reactors: For scaling up, continuous flow synthesis techniques optimize reaction times, heat transfer, and yields, especially for cyclization and esterification steps.

  • Purification: Advanced purification techniques such as flash column chromatography, recrystallization, and solvent extraction are employed to achieve high purity.

  • Yield Optimization: Reaction parameters including temperature, solvent choice, reagent stoichiometry, and reaction time are systematically optimized to maximize yield and minimize by-products.

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 Cyclization (Ring Closure) 2-Chloropyridine-3-carboxylic acid + Hydrazine hydrate Reflux in ethanol or butanol under argon Fused triazolopyridine intermediate Hydrazinolysis forms triazole ring
2 Esterification Triazolopyridine carboxylic acid intermediate Methanol + Acid catalyst, reflux Methyl ester derivative Converts acid to methyl ester
3 Halogenation / Substitution Chloropyridine derivative or triazolopyridine intermediate NCS or retained chlorine from precursor Chlorinated triazolopyridine Chlorine at position 6
4 Methylation Triazolopyridine intermediate or methyl-substituted precursor Methyl iodide + base (if alkylation) Methylated triazolopyridine Methyl group at position 3

Research Data and Yields

  • Reported yields for the cyclization step range from 40% to 70%, depending on reaction time and purity of starting materials.

  • Esterification typically proceeds with yields above 80% under optimized conditions.

  • Overall purity of the final compound exceeds 95% as confirmed by chromatographic and spectroscopic analysis (e.g., ^1H NMR, MS).

Chemical Reactions Analysis

Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antiviral, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies investigating enzyme inhibition, receptor binding, and cellular pathways, contributing to a better understanding of biological processes.

Mechanism of Action

The mechanism of action of Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular functions. The triazole ring can interact with active sites of enzymes, while the chlorine and methyl ester groups enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations: Halogens and Functional Groups

Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
  • Structure : Differs from the target compound by replacing the 6-chloro substituent with bromine.
  • Molecular Formula : C₈H₆BrN₃O₂ (estimated molecular weight ≈ 273.01 g/mol).
  • This substitution may alter binding affinity in biological targets due to steric and electronic effects .
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
  • Structure : Lacks the methyl ester at position 7, with bromine at position 7 and chlorine at position 3.
  • Molecular Formula : C₆H₃BrClN₃ (molecular weight ≈ 233.47 g/mol).
  • Impact : Absence of the ester group reduces polarity, decreasing aqueous solubility. The bromine at position 7 may confer distinct reactivity in cross-coupling reactions compared to the target compound’s ester functionality .
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine
  • Molecular Formula : C₆H₄ClN₃ (molecular weight ≈ 153.57 g/mol).
  • Lower molecular weight may improve bioavailability but limit target specificity .

Core Ring System Variations

6-Chloro-3-(chloromethyl)-7-methyl[1,2,4]triazolo[4,3-b]pyridazine
  • Structure : Features a pyridazine ring (triazolo[4,3-b]pyridazine) instead of pyridine. Contains a chloromethyl group at position 3.
  • Molecular Formula : C₇H₆Cl₂N₄ (molecular weight ≈ 217.05 g/mol).
  • The chloromethyl group introduces reactivity for further derivatization but raises toxicity concerns .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate (Target) C₉H₇ClN₃O₂ ~228.62 6-Cl, 3-CH₃, 7-COOCH₃ Prodrug intermediate, APIs
Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate C₈H₆BrN₃O₂ ~273.01 6-Br, 7-COOCH₃ Medicinal chemistry
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine C₆H₃BrClN₃ 233.47 7-Br, 3-Cl Cross-coupling reactions
3-Chloro-[1,2,4]triazolo[4,3-a]pyridine C₆H₄ClN₃ 153.57 3-Cl Building block
6-Chloro-3-(chloromethyl)-7-methyl[1,2,4]triazolo[4,3-b]pyridazine C₇H₆Cl₂N₄ 217.05 6-Cl, 3-CH₂Cl, 7-CH₃, pyridazine core Reactive intermediate

Biological Activity

Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₆ClN₄O₂
  • SMILES Notation : CC1=NN=C2N1N=C(C=C2)Cl
  • InChI Key : NHLQOVMOYMLRHE-UHFFFAOYSA-N

This compound features a triazole ring fused with a pyridine structure, which is characteristic of many bioactive compounds in drug discovery.

Antimicrobial Activity

Research indicates that compounds with a triazole structure often exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of [1,2,4]triazolo[4,3-a]pyridines showed promising activity against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae, suggesting potential as antibiotics .

Antiviral Potential

Triazole derivatives have also been explored for their antiviral activity. The structural characteristics of this compound may contribute to its efficacy against viral pathogens by inhibiting viral replication mechanisms .

Anticancer Properties

Recent studies have indicated that triazole-based compounds can act as anticancer agents. For example, compounds similar to methyl 6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine have shown effectiveness in targeting cancer cell lines through various mechanisms such as inducing apoptosis and inhibiting cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many triazole derivatives function as enzyme inhibitors. For instance, they may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways crucial for pathogen survival.
  • Receptor Modulation : Some studies suggest that these compounds can modulate receptor activities involved in cell signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

StudyFindings
Leung et al. (2020)Identified new scaffolds activating ClpP with moderate antibacterial activity against N. meningitidis and H. influenzae .
Pires et al. (2020)Reported antimalarial activities of triazolo derivatives with IC₅₀ values indicating potential for drug development .
Maghraby et al. (2024)Explored the antiproliferative effects of triazole hybrids on aromatase enzymes, highlighting their therapeutic potential .

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